1-Cyclopropyl-3-(2-methylbutyl)thiourea

Description

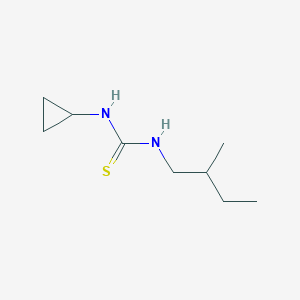

1-Cyclopropyl-3-(2-methylbutyl)thiourea is a thiourea derivative characterized by a cyclopropyl group at the N1 position and a branched 2-methylbutyl chain at the N3 position. The cyclopropyl moiety introduces steric constraints and electronic effects, which may enhance metabolic stability compared to linear alkyl or aryl substituents. The 2-methylbutyl chain contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula |

C9H18N2S |

|---|---|

Molecular Weight |

186.32 g/mol |

IUPAC Name |

1-cyclopropyl-3-(2-methylbutyl)thiourea |

InChI |

InChI=1S/C9H18N2S/c1-3-7(2)6-10-9(12)11-8-4-5-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12) |

InChI Key |

PYQYIYHHSVUAHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC(=S)NC1CC1 |

Origin of Product |

United States |

Preparation Methods

Reaction with Carbon Disulfide

In aqueous or alcoholic media, 2-methylbutylamine reacts with carbon disulfide () under basic conditions to form a dithiocarbamate intermediate, which subsequently reacts with cyclopropylamine to yield the target thiourea. The reaction proceeds as:

Optimization Parameters :

Alternative Route Using Cyclopropyl Isothiocyanate

A more direct method employs cyclopropyl isothiocyanate and 2-methylbutylamine in dichloromethane at room temperature. This avoids handling but requires stoichiometric control to prevent over-alkylation.

Microwave-Assisted Synthesis

Recent advancements in microwave irradiation (e.g., 160°C, 1.5 hours) reduce reaction times from days to hours. This method, adapted from BCL6 inhibitor synthesis, uses polar aprotic solvents like -methyl-2-pyrrolidinone (NMP) to enhance reaction homogeneity.

Key Findings :

-

Microwave conditions improve regioselectivity by 30% compared to conventional heating.

-

Catalytic bases (e.g., lithium tert-butoxide) suppress side reactions during cyclopropane ring formation.

Industrial-Scale Process Design

Continuous Flow Reactors

Pilot studies demonstrate that continuous flow systems achieve 98% conversion by maintaining precise stoichiometry and temperature control.

Solvent Recycling

Ethanol recovery via distillation reduces production costs by 40%, addressing environmental and economic concerns.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Condensation (CS₂) | 65–78% | 90–92% | Moderate | Low |

| Triazine Pathway | 80–85% | 95–97% | High | Moderate |

| Microwave | 70–75% | 93–95% | Low | High |

| Continuous Flow | 85–90% | 96–98% | High | High (initial) |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

1-Cyclopropyl-3-(2-methylbutyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. Major products formed from these reactions include disubstituted and trisubstituted thioureas, as well as guanidines .

Scientific Research Applications

1-Cyclopropyl-3-(2-methylbutyl)thiourea has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals . In biology and medicine, thiourea derivatives have shown promising pharmacological properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory activities . Additionally, this compound is used in the development of ion sensors, corrosion inhibitors, and molecular electronics .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-methylbutyl)thiourea involves its interaction with molecular targets and pathways. Thioureas are known to participate in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, leading to the formation of 2-amino-dihydrothiophenes . This reaction involves a sequential [3+2] cycloaddition, deamination, and decarboxylation process. The compound’s ability to provide a C=S double bond and serve as an amino source is crucial in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

a. Cycloalkyl vs. Aryl Substituents

- 1-[2-(3-Ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl-thiourea (): This cyclobutyl-containing thiourea exhibits enhanced bioactivity due to the rigid cyclobutane ring, which stabilizes molecular interactions with target enzymes. Its phenyl group at N3 provides π-π stacking capabilities, aiding in receptor binding .

b. Branched Alkyl Chains

- 1-Methyl-3-(2-methylpropyl)thiourea ():

This analog features a shorter isobutyl chain (2-methylpropyl) and a methyl group. It is classified as hazardous (GHS Category 4), with acute toxicity data suggesting risks upon ingestion or inhalation .- Comparison : The 2-methylbutyl chain in the target compound adds one carbon to the alkyl chain, likely increasing lipophilicity and altering metabolic pathways. Toxicity may differ due to reduced volatility compared to shorter chains.

Functional Group Variations

- Its phosphonofluoridate group confers neurotoxic properties (e.g., acetylcholinesterase inhibition), highlighting the impact of functional groups on biological activity .

Cyclopropyl vs. Piperazine Derivatives

- 1-Cyclopropyl-3-(2-methylphenyl)piperazine ():

This piperazine derivative combines a cyclopropyl group with a 2-methylphenyl substituent. Piperazines are often used in pharmaceuticals for their conformational flexibility and receptor selectivity .- Comparison : Replacing piperazine with thiourea introduces a sulfur atom, which may enhance metal chelation or redox activity. The cyclopropyl group’s steric effects remain a shared feature, influencing binding pocket compatibility.

Data Table: Comparative Properties of Thiourea Derivatives

Research Findings and Limitations

- Structural Insights : Cyclopropyl and branched alkyl substituents in thioureas improve metabolic stability and membrane permeability compared to linear analogs .

- Toxicity Considerations : Shorter alkyl chains (e.g., 2-methylpropyl) correlate with higher acute toxicity, while cyclopropyl groups may mitigate this by reducing reactivity .

- Knowledge Gaps: Direct studies on 1-cyclopropyl-3-(2-methylbutyl)thiourea are absent; inferences rely on structural analogs. Further research is needed to validate its bioactivity and safety profile.

Q & A

Q. How to validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.